

An In-depth Technical Guide to Benzaldehyde Semicarbazone: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Benzaldehyde semicarbazone*

Cat. No.: *B140624*

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **benzaldehyde semicarbazone**. It is intended for researchers, scientists, and professionals in drug development who utilize or study aldehyde and ketone derivatives. This document details the physicochemical characteristics, spectral data, and structural information of **benzaldehyde semicarbazone**. Furthermore, it outlines a standard experimental protocol for its synthesis and characterization, supplemented by visual diagrams to illustrate the reaction pathway and experimental workflow. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Chemical Structure

Benzaldehyde semicarbazone, systematically named [(E)-benzylideneamino]urea, is an organic compound formed through the condensation reaction of benzaldehyde and semicarbazide.[1] Structurally, it features a phenyl group attached to an azomethine group (-CH=N-), which is further linked to a semicarbazide moiety (-NH(C=O)NH₂). The molecule's geometry is characterized by the E-configuration about the C=N double bond, which is the more stable isomer.[1] X-ray diffraction studies have shown that **benzaldehyde semicarbazone** crystallizes in a monoclinic system with a P21/c space group.[2]

Key structural identifiers are provided below:

- IUPAC Name: [(E)-benzylideneamino]urea[1]
- Synonyms: Benzylidenesemicarbazide, 1-Benzylidenesemicarbazide[1][3]
- Linear Formula: C₆H₅CH=NNHC(O)NH₂[4]
- SMILES String: C1=CC=C(C=C1)/C=N/NC(=O)N[1][5]
- InChI Key: AKGUXECGGCUDCV-UXBLZVDNSA-N[6]

Chemical and Physical Properties

Benzaldehyde semicarbazone is a white to off-white solid at room temperature.[3][7] It is a hydrogen bond acceptor and donor, which contributes to its crystalline nature and solubility characteristics.[5] Its stability is fair, though it should be stored at room temperature, away from strong oxidizing agents.[8]

Quantitative Data Summary

The key physicochemical properties of **benzaldehyde semicarbazone** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ N ₃ O	[5][9]
Molecular Weight	163.18 g/mol	[3][5]
Melting Point	213.5-217.5 °C	[8][9][10]
Density (Predicted)	1.19 ± 0.1 g/cm ³	[10]
Appearance	White to Off-White Solid	[3][7]
Solubility	Slightly soluble in DMSO and Methanol	[7][10]
CAS Number	1574-10-3	[9][11]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **benzaldehyde semicarbazone**.

- **¹H NMR Spectroscopy:** In a typical ¹H NMR spectrum, the aldehyde proton signal is absent, and a new singlet corresponding to the azomethine proton (-CH=N-) appears downfield. The aromatic protons of the phenyl ring typically resonate in the range of δ 7.5–8.0 ppm.[\[12\]](#) The protons of the -NH and -NH₂ groups also produce characteristic signals.[\[13\]](#)
- **¹³C NMR Spectroscopy:** The ¹³C NMR spectrum is distinguished by the signal for the iminic carbon (C=N). The carbonyl carbon of the urea moiety also gives a characteristic peak.[\[14\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum displays characteristic absorption bands. Key peaks include the N-H stretching vibrations from the amine and amide groups, a strong C=O stretching band from the urea portion, and the C=N stretching of the imine group.[\[15\]](#)
- **UV-Visible Spectroscopy:** The UV-Vis spectrum shows absorption maxima related to the electronic transitions within the conjugated system formed by the benzene ring and the azomethine group.[\[15\]](#)

Experimental Protocols

Synthesis of Benzaldehyde Semicarbazone

This protocol details a standard laboratory procedure for the synthesis of **benzaldehyde semicarbazone** via a condensation reaction.[\[16\]](#)

Materials and Reagents:

- Benzaldehyde (1.0 eq)
- Semicarbazide hydrochloride (1.1 eq)
- Sodium acetate (anhydrous, 1.5 eq)
- Ethanol
- Distilled water

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Büchner funnel and filter flask

Procedure:

- **Preparation of Semicarbazide Solution:** Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of warm distilled water in a round-bottom flask. The sodium acetate acts as a base to generate the free semicarbazide from its hydrochloride salt.^[16]
- **Preparation of Benzaldehyde Solution:** In a separate beaker, dissolve benzaldehyde in a small volume of ethanol.
- **Reaction:** Add the ethanolic solution of benzaldehyde to the aqueous semicarbazide solution in the flask.
- **Reflux:** Attach a reflux condenser and heat the mixture under reflux for 4 to 5 hours with continuous stirring.^[17] The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Isolation:** After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
- **Filtration:** Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.^[16]
- **Drying:** Dry the product, for instance, in a vacuum oven at a moderate temperature. The yield of the crude product is typically high.^[16]

Purification:

- The crude **benzaldehyde semicarbazone** can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product with a sharp melting point.[16]

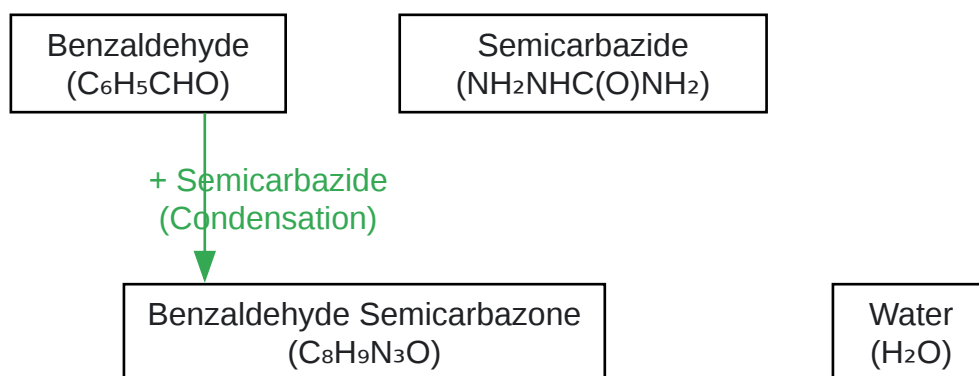
Characterization

The identity and purity of the synthesized **benzaldehyde semicarbazone** are confirmed using the following standard techniques:

- Melting Point Determination: A sharp melting point close to the literature value (214-217.5 °C) indicates high purity.[8][16]
- Spectroscopy: Confirmation of the structure is achieved by IR, ^1H NMR, and ^{13}C NMR spectroscopy, comparing the obtained spectra with known data.

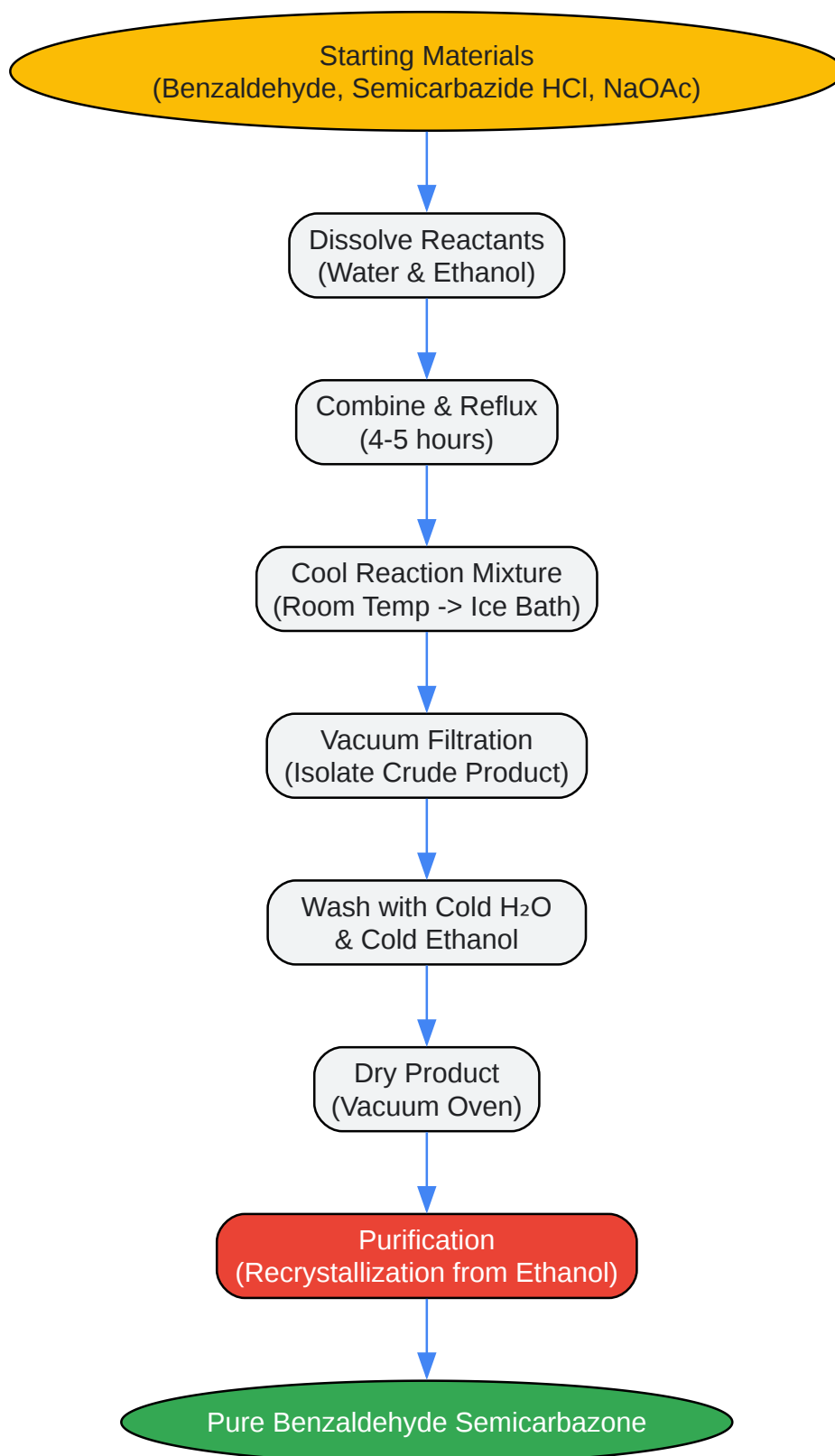
Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide, adhering to the specified formatting requirements.



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Caption: Synthesis pathway of **benzaldehyde semicarbazone**.



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Caption: Experimental workflow for synthesis and purification.

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